Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate
Description
Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate is a pyrrolidine derivative featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and a methyl ester moiety. Pyrrolidines are five-membered nitrogen-containing heterocycles widely utilized in medicinal chemistry due to their conformational rigidity and bioavailability. This compound is likely synthesized via methods analogous to related pyrrolidine carboxylates, such as cyclization of aminocarbonyl precursors or functionalization of pre-formed pyrrolidine scaffolds .
Properties
IUPAC Name |
methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTESAWNYGZPAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate typically involves the reaction of 4-fluoro-2-methylpyrrolidine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₃FNO₂
- Molecular Weight : 157.19 g/mol
- IUPAC Name : methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate
This compound features a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring, which contributes to its reactivity and potential applications.
Organic Synthesis
Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the synthesis of various organic compounds due to its versatile reactivity. The compound can undergo transformations such as oxidation and reduction, leading to the formation of carboxylic acids or alcohols respectively.
Biological Studies
Research indicates that this compound may exhibit significant biological activity. Its structural features suggest potential interactions with various biological targets, making it a candidate for pharmacological studies. For instance, compounds with similar structures have shown efficacy against different biological pathways involved in neuropharmacology and anti-inflammatory processes.
Case Study : A study highlighted the interaction of related compounds with NMDA receptors, demonstrating the potential for this compound to influence lipid signaling pathways in cancer cells. This interaction could lead to enhanced efficacy of anti-cancer drugs by reversing multidrug resistance mechanisms .
Medicinal Chemistry
Ongoing research is exploring the therapeutic applications of this compound. Its ability to bind to specific enzymes or receptors may alter their activity, contributing to new treatment strategies for various diseases. The compound's unique properties make it a valuable subject for drug discovery initiatives aimed at developing novel therapeutics .
Industrial Applications
In industrial settings, this compound is used in the development of new materials and chemical processes. Its role as an intermediate allows for the creation of diverse chemical products, enhancing efficiency in manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate, we compare it structurally and functionally to analogous pyrrolidine derivatives:
Table 1: Structural and Functional Comparison of Pyrrolidine Carboxylates
Key Observations:
Substituent Effects: Fluorine vs. Fluorine’s electronegativity may also enhance hydrogen-bonding interactions with biological targets relative to non-halogenated analogs. Methyl Ester Position: The 2-methyl ester group is conserved across analogs, but its stereochemical arrangement (e.g., R-configuration in ) could influence chiral recognition in drug-receptor binding.
Physicochemical Properties :
- Lipophilicity (logP) : The target compound’s predicted logP (0.98) is lower than bulkier analogs like the sulfonyl-substituted derivative (logP 4.21), suggesting improved aqueous solubility. This contrasts with (R)-2-methyl-pyrrolidine-2-carboxylate (logP 0.45), where the absence of fluorine reduces lipophilicity.
- Molecular Weight : The target compound (173.19 g/mol) adheres to Lipinski’s rule of five, unlike higher-molecular-weight analogs (e.g., 480.96 g/mol ), which may face bioavailability challenges.
Synthetic Accessibility :
- Fluorination at the 4-position likely requires specialized reagents (e.g., Selectfluor® or DAST) compared to chlorination or sulfonation steps in other analogs . The absence of aromatic substituents (e.g., phenyl or pyridinyl groups) simplifies synthesis relative to multi-substituted derivatives .
For instance, sulfonyl-containing analogs may target enzymes like thrombin , whereas fluorine-substituted derivatives could enhance blood-brain barrier penetration in CNS-targeted drugs.
Research Findings and Methodological Considerations
- Similarity Assessment: Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) are critical for comparing such compounds. Fluorine’s unique electronic profile may render the target compound dissimilar to non-fluorinated analogs in virtual screening, despite structural overlap .
- CMC Determination : While focuses on quaternary ammonium compounds, analogous principles apply: fluorinated pyrrolidines may exhibit lower critical micelle concentrations (CMCs) due to increased hydrophobicity, impacting formulation strategies.
Biological Activity
Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate
- Molecular Formula : C₇H₁₃FNO₂
- Molecular Weight : 157.19 g/mol
The compound features a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring, which are significant for its biological interactions.
This compound interacts with specific molecular targets, influencing various biological pathways. Its mechanism of action includes:
- Enzyme Interaction : The compound may bind to enzymes or receptors, potentially inhibiting or activating their activity, which can lead to downstream effects on cellular processes.
- Neuropharmacological Effects : Similar compounds have shown activity in neuropharmacology, suggesting that this compound may influence neurotransmission pathways.
- Anti-inflammatory Potential : Preliminary studies indicate that it may play a role in anti-inflammatory processes, making it a candidate for further pharmacological exploration.
In Vitro Studies
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.
- Receptor Binding Studies : Molecular docking simulations have suggested potential binding affinities with various receptors, indicating its role as a ligand in pharmacological applications.
Case Studies
A notable case study involved the synthesis and evaluation of related pyrrolidine derivatives, highlighting the significance of structural modifications on biological activity. These studies demonstrated that even minor changes in the molecular structure could lead to significant differences in potency and selectivity against specific biological targets.
Comparative Analysis
The following table summarizes this compound alongside structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₇H₁₃FNO₂ | Fluorine substitution at the 4-position |
| Methyl pyrrolidine-2-carboxylate | C₆H₁₁NO₂ | Lacks fluorine substitution |
| Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate | C₇H₁₃FNO₂ | Different stereochemistry at the 2-position |
| Methyl (3R)-3-fluoro-3-methylpyrrolidine | C₇H₁₃FNO₂ | Fluorine substitution at the 3-position |
This comparison illustrates how this compound's unique structure may confer distinct biological activities compared to its analogs.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile of this compound.
- Mechanistic Studies : Using advanced techniques such as CRISPR gene editing and proteomics to identify specific molecular targets and pathways involved.
- Clinical Trials : Exploring its efficacy in treating conditions related to inflammation and neuropharmacology.
Q & A
Q. What experimental controls are essential when comparing the biological activity of this compound analogs?
- Methodological Answer : Include a non-fluorinated analog (e.g., Methyl 2-methylpyrrolidine-2-carboxylate) to isolate fluorine’s electronic effects. Use enantiomer pairs to distinguish stereospecific vs. non-specific binding. Normalize activity data to cell viability assays (e.g., MTT) and validate target engagement via SPR or radioligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
